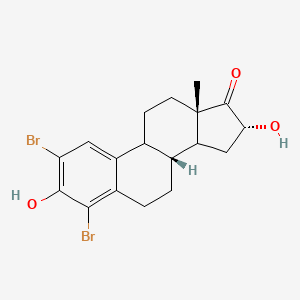
2,4-Dibromo-16alpha-hydroxyestrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-16alpha-hydroxyestrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 16alpha position on the estrone backbone. It has a molecular formula of C18H20Br2O3 and a molecular weight of 444.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-16alpha-hydroxyestrone typically involves multi-step reactions. One common method includes the bromination of estrone to introduce bromine atoms at the 2 and 4 positions, followed by hydroxylation at the 16alpha position. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like methanol, followed by hydroxylation using reagents like sodium hydroxide in aqueous pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-16alpha-hydroxyestrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16alpha position can be oxidized to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 16-keto derivatives.
Reduction: Formation of 2,4-dihydroxyestrone.
Substitution: Formation of 2,4-diiodo-16alpha-hydroxyestrone.
Applications De Recherche Scientifique
2,4-Dibromo-16alpha-hydroxyestrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated steroids and as a reagent in organic synthesis.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating estrogenic activity.
Medicine: Investigated for its potential use in hormone replacement therapy and as a diagnostic marker for certain cancers.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-16alpha-hydroxyestrone involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This interaction can lead to various physiological effects, including the regulation of reproductive functions and the modulation of cell proliferation in estrogen-sensitive tissues .
Comparaison Avec Des Composés Similaires
2,4-Dibromoestrone: Lacks the hydroxyl group at the 16alpha position.
16alpha-Hydroxyestrone: Lacks the bromine atoms at the 2 and 4 positions.
2,4-Diiodo-16alpha-hydroxyestrone: Similar structure but with iodine atoms instead of bromine
Uniqueness: 2,4-Dibromo-16alpha-hydroxyestrone is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with estrogen receptors and unique pathways in chemical synthesis .
Propriétés
Formule moléculaire |
C18H20Br2O3 |
|---|---|
Poids moléculaire |
444.2 g/mol |
Nom IUPAC |
(8R,13S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8?,9-,12?,14-,18+/m1/s1 |
Clé InChI |
JTPNAPKUXFXZOQ-POOHPLPDSA-N |
SMILES isomérique |
C[C@]12CCC3[C@H](C1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


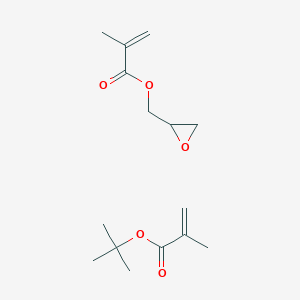

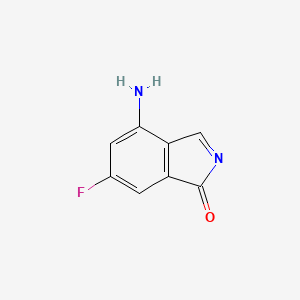
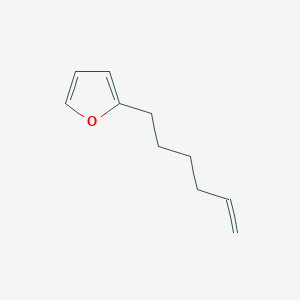
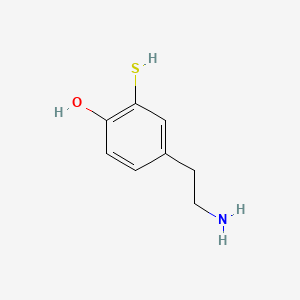

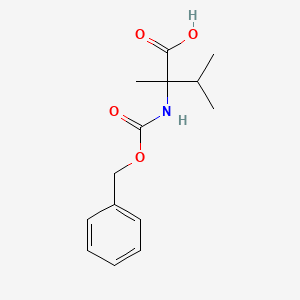

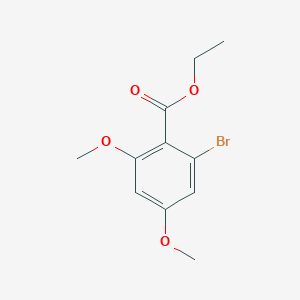
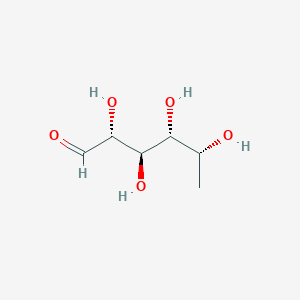
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)

![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)

